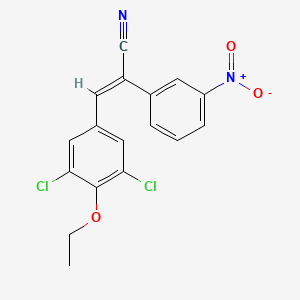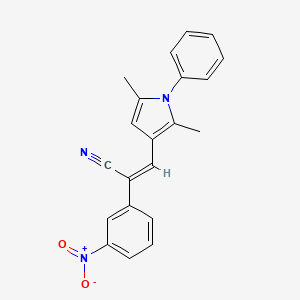
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
描述
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as DCEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEN is a member of the acrylonitrile class of compounds, which are known for their diverse biological and chemical properties. In
作用机制
The mechanism of action of 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in inflammation, cancer, and microbial growth. 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by macrophages and other immune cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the growth of various bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, cancer growth, and microbial growth. In vitro studies have demonstrated that 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells. 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the growth of various bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile offers several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile.
未来方向
There are several future directions for research on 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, including the development of new drug candidates for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile could be used as a building block for the synthesis of novel materials with unique optical and electronic properties. Further research is also needed to fully understand the mechanism of action of 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile and to identify potential side effects and toxicity. Overall, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has significant potential for various applications in medicine, materials science, and environmental science, and further research is needed to fully explore its potential.
科学研究应用
3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. In materials science, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, 3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been investigated for its potential use as a sensor for detecting toxic chemicals in water and air.
属性
IUPAC Name |
(E)-3-(3,5-dichloro-4-ethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-2-24-17-15(18)7-11(8-16(17)19)6-13(10-20)12-4-3-5-14(9-12)21(22)23/h3-9H,2H2,1H3/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGQYOHUUPZMAH-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3502441.png)
![5-(3-chlorophenyl)-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3502444.png)
![5-bromo-2-methoxy-3-methyl-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3502448.png)
![1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B3502449.png)
![N-(2-chlorobenzyl)-2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3502457.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502465.png)
![2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B3502472.png)
![3-{5-[2-cyano-2-(2-fluorophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502479.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502481.png)

![2-({3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B3502526.png)

![2-(3-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3502535.png)
![3-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B3502545.png)